5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole
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Description
5-Methoxy-2-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)oxy)benzo[d]thiazole is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has shown promising results in various studies related to neuroscience and biochemistry.
Scientific Research Applications
Antiproliferative Effects
- Synthesis and Antiproliferative Effect on Human Leukemic Cells : A study synthesized a series of 2, 3 disubstituted 4-thiazolidinone analogues, showing potent antiproliferative effects against human leukemic cells. The study confirmed the structures using various spectral analyses and highlighted the cytotoxic potential of these compounds in inducing cell death (Sharath Kumar et al., 2014).
Antimicrobial Activity
- Synthesis and Antimicrobial Activity of Pyridine Derivatives : This research focused on the synthesis of 2-[N-(substitutedbenzothiazolyl)amino]pyridine-3-carboxylic acids and their derivatives, establishing their structures through elemental analysis and spectral studies. The in vitro antimicrobial activity was screened, showing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Synthesis of Novel Compounds
- Synthesis of Benzodifuranyl, Triazines, Oxadiazepines, and Thiazolopyrimidines : Novel compounds were synthesized, including thiazolopyrimidines, and were evaluated for their COX-1/COX-2 inhibitory, analgesic, and anti-inflammatory activities. These compounds displayed significant activity, suggesting potential for therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiproliferative Activity and Molecular Docking
- Antiproliferative Activity and Molecular Docking of Thiazole/Benzothiazole Fused Pyranopyrimidine Derivatives : This study synthesized a new class of derivatives and evaluated their antiproliferative activity against various cancer cell lines. The results indicated selective cytotoxicity to cancer cells compared to normal cells, with molecular docking studies revealing selective binding in the colchicine binding site of tubulin polymer (Nagaraju et al., 2020).
properties
IUPAC Name |
5-methoxy-2-(1-pyridin-3-ylsulfonylpiperidin-4-yl)oxy-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S2/c1-24-14-4-5-17-16(11-14)20-18(26-17)25-13-6-9-21(10-7-13)27(22,23)15-3-2-8-19-12-15/h2-5,8,11-13H,6-7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDWIIAIMYRSCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)S(=O)(=O)C4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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